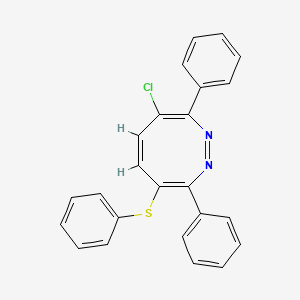
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine is a complex organic compound characterized by its unique structural features, including multiple double bonds and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3E,5Z,7E)-3,8-diphenyl-7-phenylsulfanyldiazocine
- (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-methylsulfanyldiazocine
Uniqueness
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine is unique due to the presence of the chlorine atom and the specific arrangement of double bonds
Propiedades
Fórmula molecular |
C24H17ClN2S |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine |
InChI |
InChI=1S/C24H17ClN2S/c25-21-16-17-22(28-20-14-8-3-9-15-20)24(19-12-6-2-7-13-19)27-26-23(21)18-10-4-1-5-11-18/h1-17H/b17-16-,21-16?,22-17?,23-21+,24-22+,26-23?,27-24?,27-26? |
Clave InChI |
TXUPOYZVPOGWAC-SOSADXRFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C/2=C(/C=C\C(=C(/N=N2)\C3=CC=CC=C3)\Cl)\SC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C(N=N2)C3=CC=CC=C3)Cl)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















